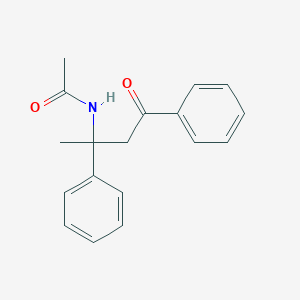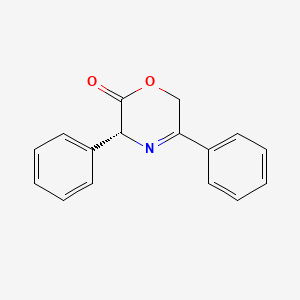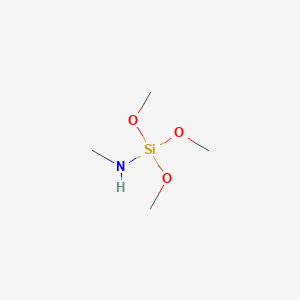
N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group and an acetamide group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide typically involves the reaction of 4-oxo-2,4-diphenylbutanoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the acetamide group under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylacetamide: Similar structure but lacks the butanone backbone.
N-(4-methylphenyl)acetamide: Contains a methyl group instead of the phenyl group.
N-(2,4-dimethylphenyl)acetamide: Contains two methyl groups on the phenyl ring
Uniqueness
N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and an acetamide group attached to a butanone backbone makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
64663-10-1 |
|---|---|
Molekularformel |
C18H19NO2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
N-(4-oxo-2,4-diphenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C18H19NO2/c1-14(20)19-18(2,16-11-7-4-8-12-16)13-17(21)15-9-5-3-6-10-15/h3-12H,13H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
HSKUOAABUSZUFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C)(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Löslichkeit |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Oxo-3-(2-oxocyclohexyl)propyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14506330.png)

![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)


![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)



![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)

![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)

![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
